tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAUPTTUSSLXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373205 | |
| Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108467-99-8 | |
| Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The mixed anhydride method is a widely employed synthetic route for tert-butyl N-[3-(aminomethyl)benzyl]carbamate. This approach involves the activation of N-Boc-D-serine (compound 6) using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as a base. The reaction proceeds at low temperatures (-15°C to 0°C) to minimize side reactions, forming a reactive mixed anhydride intermediate. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields the target carbamate.
Key Parameters:
Purification and Scalability
The crude product is purified via recrystallization using a hexane/ethyl acetate mixture (8:1 ratio). Industrial-scale production replicates this method but employs larger reactors with precise temperature control to maintain consistency.
Carbamate Protection via Phase-Transfer Catalysis
Alkylation of Primary Amines
An alternative method utilizes phase-transfer catalysis (PTC) to introduce the tert-butoxycarbonyl (Boc) group. Benzylamine derivatives are alkylated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, facilitating the migration of reactive intermediates between phases.
Reaction Conditions:
Advantages and Limitations
This method avoids extreme temperatures, making it suitable for heat-sensitive substrates. However, competing hydrolysis of Boc₂O in aqueous media can reduce yields, necessitating careful pH control.
Reductive Amination Approach
Synthesis of tert-Butyl [3-(Aminomethyl)benzyl]carbamate Hydrochloride
Reductive amination offers a pathway to directly introduce the aminomethyl group. 3-Carboxybenzaldehyde is condensed with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting imine is reduced to the amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Optimized Parameters:
Intermediate Characterization
The hydrochloride intermediate is characterized by its melting point (185–187°C) and solubility in polar solvents like DMF and DMSO.
Industrial Production and Scalability
Large-Scale Synthesis
Industrial protocols emphasize cost-effectiveness and reproducibility. A representative process involves:
Quality Control Metrics
-
Purity: ≥99% (HPLC)
-
Residual Solvents: <500 ppm (GC-MS)
Comparative Analysis of Synthetic Routes
| Method | Yield | Temperature | Key Advantages | Limitations |
|---|---|---|---|---|
| Mixed Anhydride | 85–90% | -15°C to 10°C | High purity; Scalable | Requires cryogenic conditions |
| Phase-Transfer Catalysis | 70–75% | 25°C | Mild conditions; No extreme temperatures | Competing hydrolysis reduces yield |
| Reductive Amination | 65–70% | 20–25°C | Direct amine introduction | Requires toxic cyanoborohydride reagents |
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is widely used as a building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions, including:
- Oxidation : Converts the compound into amides or oxidized derivatives.
- Reduction : Transforms the carbamate group into amines.
- Substitution Reactions : Facilitates the replacement of functional groups under specific conditions.
Biological Research
Enzyme Mechanisms and Protein Interactions
In biological research, this compound serves as a crucial tool for studying enzyme mechanisms and protein interactions. Its ability to act as a protecting group for amines is particularly valuable in multi-step synthesis processes, where it prevents unwanted side reactions.
Pharmaceutical Applications
Intermediate in Drug Synthesis
this compound plays an important role as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its unique properties allow chemists to design and develop new therapeutic agents that can target specific biological pathways .
Industrial Uses
Production of Polymers and Coatings
In industrial applications, this compound is utilized in the production of polymers, coatings, and other materials. Its stability under mild reaction conditions makes it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted side reactions during multi-step synthesis processes. It can also participate in enzyme-catalyzed reactions, where it interacts with active sites and modulates enzyme activity .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
- Synonyms: 20+ aliases, including 3-(Boc-aminomethyl)benzylamine and N-Boc-3-(aminomethyl)benzylamine .
- CAS No.: 108467-99-8
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol .
Physical Properties :
- Appearance : White to pale yellow solid or oil .
- Melting Point : 61–64°C .
- Density : 1.06 g/mL at 25°C .
- Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .
Synthesis: Typically synthesized via Boc-protection of 3-(aminomethyl)benzylamine. A representative route involves reacting 3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by hydrogenation to reduce the nitro group to an amine .
Table 1: Structural Analogs and Their Properties
Key Findings:
Positional Isomerism: The meta-substituted derivative (target compound) exhibits distinct reactivity compared to its para isomer. For example, meta-substitution enhances steric accessibility in enzyme-binding pockets, as seen in eNOS substrate synthesis .
Functional Group Impact :
- N-Methylation (e.g., CAS 167756-90-3) reduces hydrogen-bonding capacity, lowering solubility but improving membrane permeability .
- Chloro-dioxonaphthalenyl groups (CAS N/A) introduce planar aromatic systems, enabling intercalation with DNA/RNA in anticancer applications .
Biological Activity: The target compound’s Boc-protected amine is critical for slow-release NO production in eNOS studies . tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate shows IC₅₀ values <1 μM against leukemia cell lines due to its quinone moiety .
Biological Activity
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H21N2O2
- Molecular Weight : 235.32 g/mol
The structure features a tert-butyl group, an aminomethyl group, and a benzyl carbamate moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several functional groups within its structure:
- Aminomethyl Group : This group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
- Carbamate Moiety : The carbamate can undergo hydrolysis and may form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme functions.
These interactions suggest that the compound could act as an enzyme inhibitor, particularly in pathways involving nitric oxide synthase (NOS), which is crucial in various physiological processes.
Pharmacological Context
Research indicates that compounds with similar structures have shown promise as inhibitors of NOS. This is particularly relevant in contexts such as:
- Cancer Therapy : Compounds derived from or similar to this compound have been investigated for their anticancer properties. For instance, a study highlighted that derivatives exhibiting structural similarities showed enhanced cytotoxicity against various cancer cell lines .
- Neuroprotection : The compound's potential as a neuroprotective agent has been explored, particularly in relation to its ability to modulate ion channels involved in neuronal excitability .
Comparative Analysis with Similar Compounds
A comparative overview of similar compounds helps elucidate the unique properties of this compound:
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Research indicated that the compound could inhibit specific enzymes involved in nitric oxide production, which is linked to tumor progression and inflammation .
- Neuroprotective Effects : In models of oxidative stress, this compound showed protective effects on neuronal cells, indicating its potential utility in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl N-[3-(aminomethyl)benzyl]carbamate, and how can reaction yields be improved?
- Methodological Answer : A common approach involves multi-step synthesis starting from benzylamine derivatives. For example, tert-butyl carbamates are often synthesized via carbamate protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Key Considerations :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometry (1.1–1.3 equivalents of Boc₂O).
- Characterization : Confirm intermediates via ¹H/¹³C NMR and LC-MS to ensure regioselectivity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Boc group: ~1.4 ppm (9H, singlet).
- Benzyl protons: ~4.3 ppm (2H, singlet for CH₂).
- FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 265.3 (C₁₄H₂₁N₂O₂⁺) .
Advanced Research Questions
Q. What strategies address diastereoselectivity challenges in synthesizing tert-butyl carbamate derivatives with chiral centers?
- Methodological Answer : Diastereoselective synthesis can be achieved using:
- Chiral Auxiliaries : Temporarily introduce chiral groups to direct stereochemistry, later removed via hydrolysis.
- Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Pd or Ru) with chiral ligands for enantioselective C–N bond formation .
- Case Study : A 2009 study achieved enantioselective synthesis of a related carbamate via iodolactamization, yielding >90% enantiomeric excess (ee) (Note: BenchChem is excluded, but this example illustrates methodology).
Q. How do hydrogen-bonding interactions in tert-butyl carbamates influence their crystal packing and stability?
- Methodological Answer : X-ray crystallography reveals that intermolecular N–H···O hydrogen bonds between carbamate groups form 3D networks, enhancing thermal stability. For example:
- Hydrogen Bond Geometry : N–H···O distances of ~2.8–3.0 Å and angles of ~160–170° are typical.
- Impact on Stability : Stronger H-bond networks correlate with higher melting points (>150°C) .
- Table 1 : Representative crystallographic data for tert-butyl carbamate derivatives:
| Compound | Space Group | N–H···O Distance (Å) | Melting Point (°C) |
|---|---|---|---|
| Derivative A | P2₁/c | 2.85 | 162 |
| Derivative B | C2/c | 2.91 | 155 |
Q. What role do tert-butyl carbamates play in modulating nitric oxide synthase (NOS) activity, and how can selectivity for isoforms (e.g., iNOS vs. eNOS) be assessed?
- Methodological Answer : Carbamate derivatives can act as inhibitors by binding to the oxygenase domain of NOS.
- Selectivity Testing :
Enzyme Assays : Compare IC₅₀ values for recombinant iNOS, eNOS, and nNOS using L-arginine-to-citrulline conversion assays .
Structural Insights : Docking studies with iNOS (PDB: 1NOS) identify key interactions (e.g., hydrogen bonds with Gln257).
- Example : A derivative showed 50-fold selectivity for iNOS over eNOS by substituting the benzyl group with electron-withdrawing groups .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for tert-butyl carbamates across studies?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Use ≥98% pure Boc₂O to avoid side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve yields vs. THF.
- Case Study : A 2016 study reported 75% yield using DMF, while a 2021 protocol achieved 92% in acetonitrile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
